molecular formula C6H8N2O B8739093 1-methyl-4-(oxiran-2-yl)-1H-pyrazole

1-methyl-4-(oxiran-2-yl)-1H-pyrazole

Cat. No.: B8739093
M. Wt: 124.14 g/mol
InChI Key: GRJOLERTCKORLH-UHFFFAOYSA-N
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Description

1-methyl-4-(oxiran-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity
The compound exhibits a range of biological activities, primarily due to the presence of the pyrazole ring, which is known for its versatility in medicinal chemistry. Pyrazole derivatives have been reported to possess antitumor , anti-inflammatory , antimicrobial , and antioxidant properties. For instance, studies have indicated that pyrazole derivatives can act as inhibitors for various enzymes and receptors, making them candidates for drug development against diseases such as cancer and inflammation .

Synthesis and Derivatives
Recent research has focused on synthesizing derivatives of 1-methyl-4-(oxiran-2-yl)-1H-pyrazole through regioselective strategies. One notable study developed a method to synthesize ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which were further modified to yield compounds with enhanced biological activity . The synthesis of these derivatives often involves the opening of the oxirane ring, leading to compounds that can interact with biological targets more effectively.

Compound TypeBiological ActivityReference
Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylateAntitumor
6,7-Dihydropyrazolo[1,5-a]pyrazin-4-onemGlu5 receptor modulator
Dual EGFR/BRAF V600E inhibitorsCancer therapy

Agrochemical Applications

Pesticidal Properties
The pyrazole framework is also significant in agrochemistry. Compounds based on pyrazoles have been developed as effective herbicides , fungicides , and insecticides . The unique structure allows for selective targeting of pests while minimizing impact on non-target organisms. Research indicates that certain pyrazole derivatives exhibit potent activity against a variety of agricultural pests and pathogens, making them valuable in crop protection strategies .

Case Study: Herbicide Development
A case study demonstrated the development of a new class of herbicides based on pyrazole derivatives, which showed improved efficacy compared to traditional agents. These compounds were tested in field trials and exhibited significant weed control while maintaining crop safety .

Material Science Applications

Photophysical Properties
In material science, pyrazole derivatives are being explored for their photophysical properties. The incorporation of the oxirane moiety into the pyrazole structure enhances its potential as a photovoltaic material or in light-emitting devices . Research has shown that these compounds can exhibit interesting electronic properties that are beneficial for applications in organic electronics .

Application AreaCompound TypePotential Use
Material SciencePyrazole DerivativesPhotovoltaic materials
Organic ElectronicsPyrazole with OxiraneLight-emitting devices

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane moiety undergoes regioselective nucleophilic ring-opening, enabling diverse functionalization:

Amine-Induced Ring-Opening

Reaction with primary or secondary amines (e.g., benzylamine) leads to SN2 attack at the less hindered epoxide carbon, forming amino alcohols. This intermediate can cyclize to generate fused heterocycles (e.g., tetrahydro-4H-pyrazolo[1,5-a] diazepin-4-ones) via intramolecular nucleophilic attack on the ester carbonyl group (when present) .

Example Reaction

1-methyl-4-(oxiran-2-yl)-1H-pyrazole+R-NH2amino alcohol intermediateΔfused diazepinone\text{this compound} + \text{R-NH}_2 \rightarrow \text{amino alcohol intermediate} \xrightarrow{\Delta} \text{fused diazepinone}

Conditions : Solvent-free, 70–100°C, base (e.g., K₂CO₃) .

Acid-Catalyzed Hydration

In aqueous acidic conditions, the epoxide ring opens to form vicinal diols. This reaction is critical for modifying solubility and introducing hydroxyl handles for further derivatization.

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitutions and cross-coupling reactions:

Halogenation

While direct halogenation of this compound is not explicitly reported, analogous pyrazoles undergo bromination at the C-3 or C-5 positions under radical or electrophilic conditions (e.g., NBS in CCl₄) .

Cross-Coupling

The methyl group at N-1 and epoxide at C-4 create steric and electronic effects that influence coupling efficiency. Suzuki-Miyaura couplings with aryl boronic acids are feasible but require optimization of palladium catalysts (e.g., Pd(PPh₃)₄) .

Biological Activity and Derivatives

Derivatives exhibit antifungal and antibacterial properties, particularly when the epoxide is functionalized with triazole or sulfonamide groups :

Notable Examples

  • Antifungal Activity : Ethyl 4-amino-3-(4-chlorophenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate derivatives show MIC values of 8–10 µg/mL against Candida albicans .

  • Mechanistic Insight : The epoxide’s electrophilicity enhances interactions with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Comparative Reactivity with Analogues

Structural analogs highlight the uniqueness of this compound:

Compound Key Feature Reactivity Difference
1-methyl-1H-pyrazoleNo epoxideLacks ring-opening versatility
4-bromo-1-(oxiran-2-ylmethyl)-1H-pyrazoleBromine at C-4Bromine enables Suzuki couplings; epoxide intact
3,5-dimethyl-1H-pyrazole-4-carbaldehydeAldehyde at C-4Aldehyde directs nucleophilic additions (e.g., Wittig)

Mechanistic Studies

  • Epoxide Ring-Opening : DFT calculations suggest transition states favor SN2 pathways due to steric hindrance at the tertiary epoxide carbon .

  • Cyclization Kinetics : Intramolecular cyclization to diazepinones follows pseudo-first-order kinetics, with activation energies of ~45 kJ/mol .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-methyl-4-(oxiran-2-yl)pyrazole

InChI

InChI=1S/C6H8N2O/c1-8-3-5(2-7-8)6-4-9-6/h2-3,6H,4H2,1H3

InChI Key

GRJOLERTCKORLH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CO2

Origin of Product

United States

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